4-(tert-Butoxy)benzamide 4-(tert-Butoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 99985-67-8
VCID: VC7927852
InChI: InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
SMILES: CC(C)(C)OC1=CC=C(C=C1)C(=O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

4-(tert-Butoxy)benzamide

CAS No.: 99985-67-8

Cat. No.: VC7927852

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butoxy)benzamide - 99985-67-8

Specification

CAS No. 99985-67-8
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxy]benzamide
Standard InChI InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Standard InChI Key SWWGCYPSKPHPKQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=CC=C(C=C1)C(=O)N
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)C(=O)N

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name for this compound is 4-(tert-butoxy)benzamide, reflecting its benzamide backbone substituted with a tert-butoxy group at the para position. Its structure consists of a benzene ring with an amide group (-CONH₂) at position 1 and a tert-butoxy moiety (-O-C(CH₃)₃) at position 4 (Figure 1) .

Table 1: Key Identifiers of 4-(tert-Butoxy)benzamide

PropertyValueSource
CAS Number99985-67-8
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
MDL NumberMFCD03840534
SMILESCC(C)(C)OC1=CC=C(C=C1)C(=O)N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(tert-Butoxy)benzamide typically involves functionalization of the benzamide core. One viable route is the alkylation of 4-hydroxybenzamide with tert-butyl bromide under basic conditions . Alternatively, iron(III) sulfate-catalyzed rearrangement of oxaziridines in aqueous media has been employed for analogous N-alkylbenzamides, though this method remains untested for the tert-butoxy variant .

Optimization Challenges

The steric bulk of the tert-butoxy group complicates reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Catalytic methods leveraging surfactants or phase-transfer agents may improve yields, as demonstrated in related benzamide syntheses .

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental melting points are unreported, analogous N-tert-butylbenzamides exhibit melting points between 117–135°C . The tert-butoxy group likely reduces crystallinity compared to unsubstituted benzamides, favoring amorphous solid states. Predicted boiling points exceed 270°C, consistent with high thermal stability .

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Density0.979 ± 0.06 g/cm³
pKa9.32 ± 0.10
Storage ConditionsAmbient, protected from light

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃):

  • Aromatic protons: δ 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H) .

  • tert-Butyl group: δ 1.45 (s, 9H) .

  • Amide proton: δ 5.89 (br s, 1H) .

13C NMR (CDCl₃):

  • Carbonyl (C=O): δ 166.4 .

  • tert-Butoxy carbons: δ 51.4 (C-O), 28.9 (C(CH₃)₃) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch: ~3330 cm⁻¹ .

  • C=O stretch: ~1646 cm⁻¹ .

Applications in Research and Industry

Pharmaceutical Intermediates

PrecautionRecommendation
Personal ProtectionGloves, goggles, ventilation
First AidRinse eyes with water if exposed
StorageCool, dry, light-protected area

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